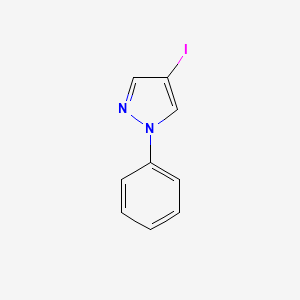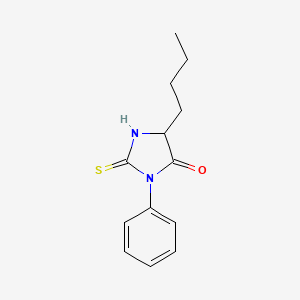
Phenylthiohydantoin-norleucine
Descripción general
Descripción
Phenylthiohydantoin-norleucine is a compound with the molecular formula C13H16N2OS and a molecular weight of 248.34 . It is also known by the synonyms 5-Butyl-3-phenyl-2-thiohydantoin and PTH-norleucine .
Synthesis Analysis
Phenylthiohydantoin (PTH) derivatives of amino acids, including Phenylthiohydantoin-norleucine, are synthesized by the Edman degradation of proteins and peptides . High-performance liquid chromatography (HPLC) on reverse-phase, silica-based supports has revolutionized protein-sequencing analytical procedures, providing rapid, sensitive, quantitative analysis of PTH amino acids .Chemical Reactions Analysis
Phenylthiohydantoin-norleucine is a product of the Edman degradation, a process used to sequence proteins and peptides . The Edman degradation converts N-terminal amino acid residues into their PTH derivatives .Physical And Chemical Properties Analysis
Phenylthiohydantoin-norleucine is a solid at 20 degrees Celsius . It has a melting point of 134 to 138 degrees Celsius . It appears as a white to almost white powder or crystal .Aplicaciones Científicas De Investigación
Chromatographic Analysis
Phenylthiohydantoin (PTH)-amino acids, including PTH-norleucine, are extensively used in chromatographic analysis. A study by Otsuka and Terabe (1990) explored the enantiomeric resolution of PTH-amino acids using micellar electrokinetic chromatography with chiral surfactants. They achieved separation and optical resolution of PTH derivatives of several amino acids, including norleucine, under specific conditions (Otsuka & Terabe, 1990). This application is vital in analytical chemistry for the separation and identification of amino acid enantiomers.
Protein Sequencing
Phenylthiohydantoin-norleucine plays a role in protein sequencing. Elliott, Stone, and Williams (1993) synthesized a sequenceable internal standard peptide incorporating norleucine for automated amino acid sequencing. This standard aids in continuously monitoring instrument performance and differentiating between common sequencing errors (Elliott, Stone, & Williams, 1993). The application of PTH derivatives in protein sequencing is crucial for understanding protein structures and functions.
Enantioseparation in Chromatography
In the field of chiral separation, Agnew-Heard, Shamsi, and Warner (2000) investigated the enantioseparation of PTH-amino acid derivatives using chiral electrokinetic chromatography. They achieved separation and resolution of PTH-DL-amino acids, including norleucine, demonstrating the effectiveness of this technique in separating chiral molecules (Agnew-Heard, Shamsi, & Warner, 2000).
Analytical Applications
PTH derivatives, such as PTH-norleucine, are also used in various analytical applications. For instance, Biggs and Gentilcore (1984) developed a method for measuring amino acids in biological samples by converting them into PTH derivatives, including norleucine, and analyzing them using liquid chromatography (Biggs & Gentilcore, 1984). This method is significant in clinical chemistry and biological research for quantifying amino acid concentrations in various samples.
Safety and Hazards
Propiedades
IUPAC Name |
5-butyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-2-3-9-11-12(16)15(13(17)14-11)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQCWUDEVCYMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




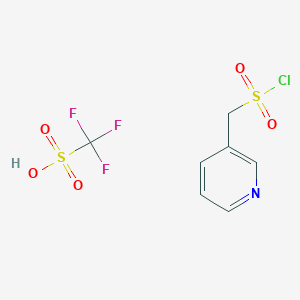
![pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3023550.png)

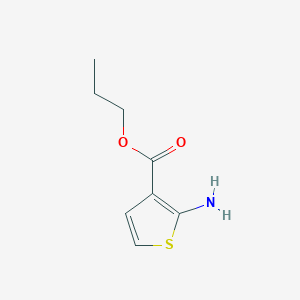
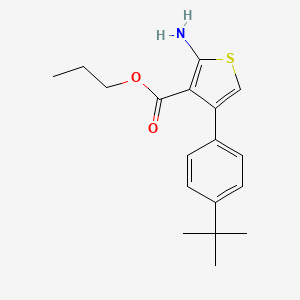
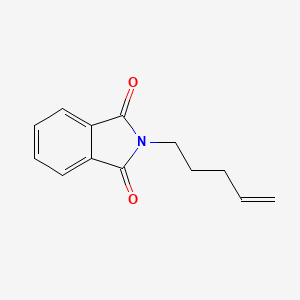
![[(2-Piperidin-1-yl-2-adamantyl)methyl]amine](/img/structure/B3023558.png)
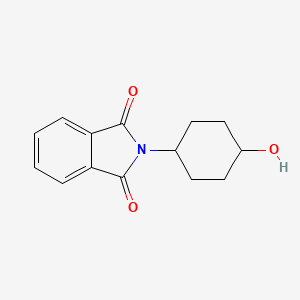
![5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3023560.png)
![3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3023563.png)
![6-Phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B3023565.png)
![3-[3-(2-Cyanoethoxy)phenoxy]propanenitrile](/img/structure/B3023567.png)
